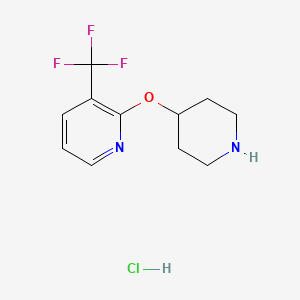

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride

Description

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at position 3 and a piperidin-4-yloxy moiety at position 2, forming a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to basicity and solubility in physiological conditions. This compound is structurally analogous to bioactive molecules targeting central nervous system (CNS) receptors, ion channels, or enzymes due to its nitrogen-rich framework .

The hydrochloride salt form improves aqueous solubility, facilitating formulation for preclinical studies.

Properties

Molecular Formula |

C11H14ClF3N2O |

|---|---|

Molecular Weight |

282.69 g/mol |

IUPAC Name |

2-piperidin-4-yloxy-3-(trifluoromethyl)pyridine;hydrochloride |

InChI |

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-2-1-5-16-10(9)17-8-3-6-15-7-4-8;/h1-2,5,8,15H,3-4,6-7H2;1H |

InChI Key |

ZFWDYRRARDZAEO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=C(C=CC=N2)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperidin-4-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring and pyridine nitrogen are susceptible to oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| N-Oxidation | H<sub>2</sub>O<sub>2</sub>, mCPBA (meta-chloroperbenzoic acid) in DCM | N-Oxide derivatives | Oxidation occurs preferentially at the pyridine nitrogen over the piperidine ring. The trifluoromethyl group stabilizes the oxidized product via electron withdrawal. |

| Ring Oxidation | KMnO<sub>4</sub> (acidic conditions) | Piperidine ring hydroxylation products | Limited applicability due to competing decomposition of the trifluoromethyl group under strong oxidants. |

Reduction Reactions

Reductive modifications target the pyridine ring and substituents:

Substitution Reactions

The electron-deficient pyridine ring and nucleophilic piperidine oxygen facilitate substitutions:

Coupling Reactions

Transition-metal-catalyzed couplings enable structural diversification:

Acid-Base Reactions

The hydrochloride salt undergoes neutralization and proton transfer:

Thermal and Stability Studies

-

Thermal Decomposition : Above 200°C, the compound degrades into CO, NH<sub>3</sub>, and fluorinated hydrocarbons, as confirmed by TGA-FTIR analysis.

-

Hydrolytic Stability : Stable in aqueous solutions at pH 4–7 but undergoes hydrolysis of the piperidine-oxy linkage under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Mechanistic Insights

-

Electronic Effects : The trifluoromethyl group (-CF<sub>3</sub>) withdraws electron density, activating the pyridine ring for nucleophilic substitution at the 2- and 4-positions .

-

Steric Effects : The piperidine-oxy group hinders reactions at the 3-position of the pyridine ring, favoring regioselectivity.

Scientific Research Applications

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The piperidin-4-yloxy group and the trifluoromethyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Properties of Compound A and Analogous Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

- Compound A’s ether linkage (O-piperidine) contrasts with Compound B’s thioether (S-aryl), which may alter electronic properties and metabolic stability. Thioethers are more lipophilic but prone to oxidation compared to ethers .

- The trifluoromethyl group in A (position 3) versus C (position 5) influences steric and electronic interactions. Position 3 substitution on pyridine may enhance binding to targets like kinases or neurotransmitter receptors .

Salt Forms :

- Compounds A, B, and D are hydrochloride salts, improving solubility compared to neutral analogs like C. This is critical for bioavailability in drug development .

Molecular Weight and Complexity :

Key Insights:

- Compound A’s synthesis likely leverages cost-effective nucleophilic aromatic substitution, similar to methods for chloro-trifluoromethylpyridines .

Biological Activity

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride, often referred to by its chemical name or CAS Number 1417794-23-0, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a trifluoromethyl group and a piperidin-4-yloxy substituent. Its molecular formula is with a molecular weight of 317.14 g/mol. The hydrochloride form enhances its solubility, which is crucial for biological assays and therapeutic applications .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.14 g/mol |

| CAS Number | 1417794-23-0 |

| Purity | ≥95% |

| Storage Conditions | Inert atmosphere, Room Temp |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target receptors or enzymes. The piperidin-4-yloxy moiety may facilitate interactions with neurotransmitter systems or other biological pathways .

Anticancer Potential

Compounds with structural similarities have been investigated for their anticancer properties. The modulation of cellular pathways through receptor interactions can lead to apoptosis in cancer cells. Studies exploring the effects of trifluoromethylated pyridines have noted their ability to inhibit tumor growth in various cancer models .

Case Studies and Research Findings

- Antimalarial Studies : In a study focusing on pyridine derivatives, compounds similar to 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine were evaluated for their efficacy against Plasmodium falciparum. Results indicated that modifications enhancing solubility and metabolic stability significantly improved antiparasitic activity .

- Neurotransmitter Receptor Interaction : A study highlighted the potential of piperidinyl compounds in modulating neurotransmitter receptors, suggesting that 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride could influence serotonin or dopamine pathways, which are critical in treating mood disorders .

- In Vivo Efficacy : In animal models, related compounds demonstrated promising results in reducing parasitemia levels in malaria-infected mice, indicating that further studies on this compound could yield valuable insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols and purification methods for 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution reactions under anhydrous conditions. For example, piperidine derivatives are often reacted with halogenated pyridines in dichloromethane (DCM) using a base like NaOH (as described in ). Purification may involve repeated recrystallization or column chromatography.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert gas (e.g., N₂) to prevent moisture-sensitive intermediates from degrading. Post-synthesis, ensure removal of unreacted starting materials using aqueous washes (e.g., brine) .

Q. How can researchers assess the purity and structural integrity of this compound?

- Analytical Techniques :

| Method | Parameters | Example Data |

|---|---|---|

| HPLC | Retention time, peak symmetry | Purity ≥98% (λ = 206 nm) |

| ¹H NMR | Chemical shifts, integration ratios | Detection of 0.2% acetone impurity |

| LC/MS | Molecular ion ([M+H]⁺) | [M+H]⁺ = 312.4 amu |

- Validation : Compare spectral data with computational predictions (e.g., quantum chemical calculations) to confirm structural assignments .

Q. What safety protocols are critical during handling and storage?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation (risk of inhalation) .

- Storage : Store at 2–8°C in a dry, dark environment. Use airtight containers to prevent hydrolysis or oxidation .

- Emergency Measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Approach : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict reaction barriers. Use cheminformatics tools to screen substituent effects on reactivity .

- Case Study : ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error iterations by 50% .

Q. What strategies resolve contradictory solubility data in pharmacological studies?

- Methodology :

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol under varied pH (e.g., 4–8).

- Analytical Cross-Validation : Compare UV-Vis, NMR, and LC/MS data to distinguish between true solubility and aggregation artifacts.

- Data Interpretation : Contradictions may arise from polymorphic forms or hydrate formation. Use X-ray crystallography to confirm solid-state structures .

Q. How does the trifluoromethyl group influence the compound’s stability under oxidative conditions?

- Experimental Design :

Expose the compound to H₂O₂ or radical initiators (e.g., AIBN).

Monitor degradation via HPLC-MS and track byproducts (e.g., carboxylic acids from CF₃ oxidation).

- Findings : The electron-withdrawing CF₃ group enhances resistance to electrophilic attack but may increase susceptibility to radical-mediated degradation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Critical Factors :

- Catalyst Selection : Use chiral catalysts (e.g., BINOL-derived ligands) to control stereochemistry.

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy for real-time enantiomeric excess (ee) analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.